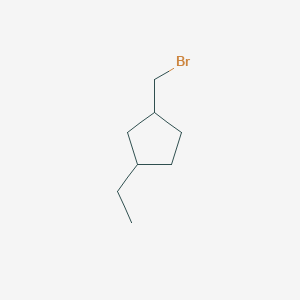

1-(Bromomethyl)-3-ethylcyclopentane

Description

1-(Bromomethyl)-3-ethylcyclopentane is a brominated cyclopentane derivative featuring a bromomethyl (-CH2Br) group and an ethyl (-C2H5) substituent on the cyclopentane ring. Brominated cyclopentanes are often intermediates in organic synthesis, particularly in alkylation or cross-coupling reactions, due to the reactivity of the C-Br bond .

Properties

Molecular Formula |

C8H15Br |

|---|---|

Molecular Weight |

191.11 g/mol |

IUPAC Name |

1-(bromomethyl)-3-ethylcyclopentane |

InChI |

InChI=1S/C8H15Br/c1-2-7-3-4-8(5-7)6-9/h7-8H,2-6H2,1H3 |

InChI Key |

GJUPWIZXMOOICB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCC(C1)CBr |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies

The synthesis of bromomethylated cycloalkanes like 1-(Bromomethyl)-3-ethylcyclopentane generally follows two main pathways:

- Bromination of corresponding cycloalkylmethanols : Conversion of 3-ethylcyclopentylmethanol to the bromide using brominating agents.

- Halomethylation of cyclopentane derivatives : Introduction of a bromomethyl group onto the cyclopentane ring via formaldehyde and hydrobromic acid or related reagents.

These approaches are adapted from analogous syntheses of related compounds such as 1-(bromomethyl)-3-methylcyclohexane and 1-(bromomethyl)-1-methylcyclohexane, which share similar structural and chemical properties.

Bromination of 3-Ethylcyclopentylmethanol

A widely used method involves the transformation of the corresponding alcohol, 3-ethylcyclopentylmethanol, into the bromide using brominating agents such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr). The reaction typically proceeds under reflux conditions to ensure full conversion.

| Parameter | Typical Condition | Notes |

|---|---|---|

| Starting material | 3-Ethylcyclopentylmethanol | Prepared or commercially available |

| Brominating agent | Phosphorus tribromide (PBr3) or HBr | PBr3 preferred for cleaner conversion |

| Solvent | Dichloromethane or ether | Anhydrous conditions recommended |

| Temperature | Reflux (40–60 °C) | Controlled to avoid side reactions |

| Reaction time | 2–6 hours | Monitored by TLC or GC-MS |

| Work-up | Aqueous quench, extraction, drying | Purification by distillation or chromatography |

This method yields 1-(bromomethyl)-3-ethylcyclopentane with good purity and yield, suitable for further synthetic applications.

Radical Bromination of 3-Ethylcyclopentane Derivatives

An alternative approach is the radical bromination of 3-ethylcyclopentane or its derivatives using elemental bromine (Br2) under UV light or radical initiators like azobisisobutyronitrile (AIBN). This method proceeds via a free radical mechanism, selectively substituting a benzylic or activated methylene hydrogen with bromine.

| Parameter | Typical Condition | Notes |

|---|---|---|

| Starting material | 3-Ethylcyclopentane | Hydrocarbon substrate |

| Brominating agent | Bromine (Br2) | Used in slight excess |

| Initiator | UV light or AIBN | Radical generation |

| Solvent | Carbon tetrachloride (CCl4) or chloroform | Inert solvent |

| Temperature | Ambient to reflux (25–60 °C) | Controlled to minimize overbromination |

| Reaction time | Several hours | Monitored by GC or NMR |

| Work-up | Quenching with sodium bisulfite, extraction | Purification by distillation or chromatography |

This method is less selective but can be optimized for mono-substitution to yield 1-(bromomethyl)-3-ethylcyclopentane.

Halomethylation via Formaldehyde and Hydrobromic Acid

Halomethylation involves the reaction of cyclopentane derivatives with formaldehyde and hydrobromic acid in the presence of a Lewis acid catalyst such as zinc bromide (ZnBr2). This method introduces a bromomethyl group directly onto the cyclopentane ring.

| Parameter | Typical Condition | Notes |

|---|---|---|

| Starting material | 3-Ethylcyclopentane | Hydrocarbon substrate |

| Reagents | Formaldehyde, hydrobromic acid (HBr) | Molar equivalents adjusted for selectivity |

| Catalyst | Zinc bromide (ZnBr2) | Enhances electrophilicity |

| Solvent | Acetic acid or similar polar solvent | Facilitates reaction |

| Temperature | 40–80 °C | Controlled to avoid polymerization |

| Reaction time | Several hours | Monitored by TLC or GC-MS |

| Work-up | Neutralization, extraction, drying | Purification by chromatography |

This method is advantageous for direct bromomethylation but requires careful control to avoid poly-substitution or ring opening.

Mechanistic Insights and Reaction Considerations

Mechanism of Bromination of Alcohols

The conversion of 3-ethylcyclopentylmethanol to the bromide involves nucleophilic substitution (SN2) where the hydroxyl group is replaced by bromide ion. Phosphorus tribromide reacts with the alcohol to form an intermediate alkoxyphosphonium salt, which then undergoes displacement by bromide.

Radical Bromination Mechanism

Radical bromination proceeds via homolytic cleavage of the Br-Br bond under UV light or initiator, generating bromine radicals that abstract hydrogen atoms from the substrate, forming alkyl radicals. These then recombine with bromine radicals to form the brominated product. Radical intermediates have been confirmed in related systems by radical clock experiments showing ring-opening or cyclization products, indicating the presence of alkyl radicals during the reaction.

Halomethylation Mechanism

Halomethylation proceeds via electrophilic substitution where the bromomethyl cation (formed in situ from formaldehyde and HBr) attacks the cyclopentane ring, facilitated by the Lewis acid catalyst. Control of reaction conditions is critical to avoid side reactions such as polymerization or ring cleavage.

Comparative Summary of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Bromination of 3-Ethylcyclopentylmethanol | 3-Ethylcyclopentylmethanol | Phosphorus tribromide or HBr, reflux | High selectivity, good yield | Requires alcohol precursor synthesis |

| Radical Bromination | 3-Ethylcyclopentane | Bromine, UV light or radical initiator | Direct from hydrocarbon, simple reagents | Less selective, possible overbromination |

| Halomethylation | 3-Ethylcyclopentane | Formaldehyde, HBr, ZnBr2 catalyst | Direct bromomethylation | Requires careful control, side reactions |

Industrial and Laboratory Considerations

- Scale-up : Bromination of alcohols with PBr3 is preferred for industrial scale due to cleaner reaction and easier purification.

- Safety : Bromine and PBr3 are hazardous reagents requiring proper handling and ventilation.

- Purification : Products are typically purified by distillation or silica gel chromatography.

- Environmental impact : Use of polar aprotic solvents and control of reaction temperature minimize side reactions and waste.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-3-ethylcyclopentane primarily undergoes substitution reactions due to the presence of the bromomethyl group. It can participate in nucleophilic substitution reactions (S_N2) where the bromine atom is replaced by various nucleophiles.

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include hydroxide ions (OH^-), alkoxide ions (RO^-), and amines (RNH_2). These reactions typically occur in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) to form corresponding carboxylic acids or ketones.

Major Products:

Substitution Reactions: Products include alcohols, ethers, and amines, depending on the nucleophile used.

Oxidation Reactions: Products include carboxylic acids or ketones, depending on the specific oxidizing agent and reaction conditions.

Scientific Research Applications

1-(Bromomethyl)-3-ethylcyclopentane has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Materials Science: The compound can be used in the preparation of polymers and other materials with specific properties.

Medicinal Chemistry: It may be utilized in the development of pharmaceuticals, particularly as a building block for drug molecules.

Biological Studies: The compound can be used to study the effects of brominated compounds on biological systems.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-3-ethylcyclopentane in chemical reactions involves the formation of a carbocation intermediate during nucleophilic substitution reactions. The bromine atom, being a good leaving group, departs, allowing the nucleophile to attack the positively charged carbon atom. This process is facilitated by the polar aprotic solvent, which stabilizes the transition state.

Comparison with Similar Compounds

Comparison with Structural Analogs

1-(4-Bromo-3-methylphenyl)cyclopentan-1-amine

- Structure : Contains a bromophenyl group attached to a cyclopentane ring, with an amine (-NH2) substituent .

- Synthesis : Prepared via alkylation or condensation reactions, similar to bromomethyl-substituted cyclopentanes. The presence of the amine group enables distinct reactivity, such as participation in Schiff base formation or coordination chemistry.

- Applications : Likely serves as a precursor for bioactive molecules, given the prevalence of cyclopentane-amine motifs in medicinal chemistry (e.g., nicotinic receptor ligands) .

- Key Difference : The bromophenyl group enhances aromatic conjugation, whereas the bromomethyl group in 1-(Bromomethyl)-3-ethylcyclopentane facilitates nucleophilic substitution (e.g., SN2 reactions) .

(±)-1-(2-(Bromomethyl)-1,1,1-trifluorodecan-2-yl)-4-methoxybenzene

- Structure : Features a long trifluorodecyl chain and bromomethyl group on a benzene ring .

- Synthesis : Prepared via C–C bond insertion using diazo compounds. The fluorinated chain increases hydrophobicity and electron-withdrawing effects, contrasting with the ethyl group in the target compound.

- Reactivity: The CF3 group stabilizes adjacent carbocations, influencing reaction pathways compared to non-fluorinated analogs.

- Yield : 75% after purification by flash column chromatography .

1-(Bromomethyl)-4-fluorobenzene

- Structure : Aromatic bromomethyl compound with a fluorine substituent .

- Synthesis : Reacted with potassium carbonate in DMF, followed by extraction and column chromatography. The aromatic system undergoes electrophilic substitution, unlike the aliphatic cyclopentane core of the target compound.

- Applications : Used as an alkylating agent in the synthesis of heterocycles or pharmaceuticals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.